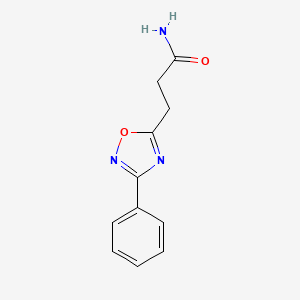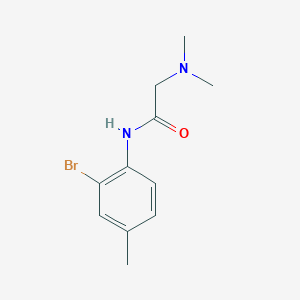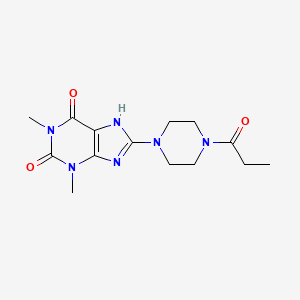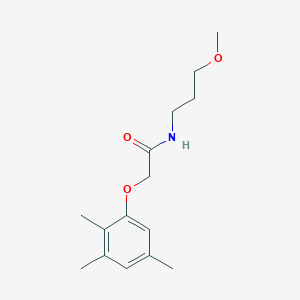
3-(3-phenyl-1,2,4-oxadiazol-5-yl)propanamide
Vue d'ensemble
Description
3-(3-phenyl-1,2,4-oxadiazol-5-yl)propanamide is a useful research compound. Its molecular formula is C11H11N3O2 and its molecular weight is 217.22 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 217.085126602 g/mol and the complexity rating of the compound is 241. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Antibacterial Activity
Research has demonstrated the potential of azole derivatives, including compounds related to 3-(3-phenyl-1,2,4-oxadiazol-5-yl)propanamide, in exhibiting antibacterial properties. For example, Tumosienė et al. (2012) synthesized a series of azole derivatives, including N-[(phenylcarbamoyl)amino]-3-[(4-methylphenyl)amino]propanamides and their thio analogs, showing good antibacterial activity against Rhizobium radiobacter (Tumosienė et al., 2012).
Urease Inhibition
Compounds structurally similar to this compound have been found to be potent urease inhibitors. Nazir et al. (2018) conducted a study where indole-based hybrid oxadiazole scaffolds with N-(substituted-phenyl)butanamides exhibited significant in vitro inhibitory potential against the urease enzyme (Nazir et al., 2018).
Local Anesthetic Activity
Saxena et al. (1984) synthesized basic N-(5-aryl-1,3,4-oxadiazol-2-yl) propanamides and butanamides, which demonstrated considerable local anesthetic activity. This suggests potential applications of related compounds in local anesthesia (Saxena et al., 1984).
Insecticidal Activity
Liu et al. (2017) explored the insecticidal activity of anthranilic diamide analogues containing 1,2,4-oxadiazole rings. These compounds showed high mortality against Plutella xylostella, suggesting their potential as insecticides (Liu et al., 2017).
Anticancer Potential
Zhang et al. (2005) identified 3-aryl-5-aryl-1,2,4-oxadiazoles as novel apoptosis inducers, specifically highlighting their potential as anticancer agents. This research suggests that compounds structurally related to this compound may have applications in cancer treatment (Zhang et al., 2005).
Antiepileptic Activity
Rajak et al. (2013) synthesized novel limonene and citral-based 1,3,4-oxadiazoles with potential anticonvulsant activities, indicating possible use in epilepsy treatment (Rajak et al., 2013).
Orientations Futures
The future directions for “3-(3-phenyl-1,2,4-oxadiazol-5-yl)propanamide” and similar compounds could involve further exploration of their potential as anti-infective agents . Additionally, the development of new synthetic routes and the study of their chemical reactivity could also be areas of future research.
Mécanisme D'action
Mode of Action
It’s known that the oxadiazole ring in the structure of the compound can form intramolecular hydrogen bonds , which may influence its interaction with its targets.
Biochemical Pathways
Compounds with similar structures have been found to be potential agonists of peroxisome proliferator-activated receptors (pparδ/β) , suggesting that this compound may also interact with these receptors and affect related pathways.
Propriétés
IUPAC Name |
3-(3-phenyl-1,2,4-oxadiazol-5-yl)propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11N3O2/c12-9(15)6-7-10-13-11(14-16-10)8-4-2-1-3-5-8/h1-5H,6-7H2,(H2,12,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IOTMWAZGUSTKCM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NOC(=N2)CCC(=O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-[3,5-bis(2,2,2-trifluoroethoxy)phenyl]-5-methyl-3-isoxazolecarboxamide](/img/structure/B4787779.png)


![N-cyclohexyl-4-(2-oxo-2-{[3-(trifluoromethyl)phenyl]amino}ethoxy)benzamide](/img/structure/B4787801.png)
![1-[(2-chloro-6-fluorophenyl)acetyl]-4-(2-furylmethyl)piperazine](/img/structure/B4787802.png)

![N-{4-[acetyl(methyl)amino]phenyl}-1-benzothiophene-3-carboxamide](/img/structure/B4787816.png)
![3-[1-(2-chloro-4-fluorobenzyl)-3-phenyl-1H-pyrazol-4-yl]-2-cyano-N-(3-nitrophenyl)acrylamide](/img/structure/B4787823.png)
![4-{[4-(2,3-dimethylphenyl)-1-piperazinyl]methyl}-6-ethyl-2H-chromen-2-one](/img/structure/B4787836.png)
![N-[2-(tert-butylthio)ethyl]-4-[[(4-chlorophenyl)sulfonyl](methyl)amino]benzamide](/img/structure/B4787843.png)
![ethyl 2-({[8-chloro-2-(2-methylphenyl)-4-quinolinyl]carbonyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B4787849.png)

![O-ethyl bis[2-(methoxymethoxy)phenyl]phosphinothioate](/img/structure/B4787887.png)
